Lipophilicity Differential: >10 LogP Unit Gap Versus Parent Diethyl Malonate and Shorter-Chain Homologues
Diethyl (docos-13-en-1-yl)propanedioate (XLogP3 = 11.7) exceeds the lipophilicity of the parent diethyl malonate (XLogP3 ≈ 0.9) by 10.8 logP units, and exceeds that of a medium-chain representative diethyl tetradecylmalonate (estimated XLogP3 ≈ 7.5–8.0) by approximately 3.7–4.2 logP units, based on computed fragment-additivity models in PubChem [1][2][3]. This difference means that for every 1-unit increase in logP, the octanol-water partition coefficient increases 10-fold; the observed 10.8 logP gap therefore corresponds to a >10^10-fold difference in equilibrium partitioning behavior [4].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3, dimensionless) |
|---|---|
| Target Compound Data | XLogP3 = 11.7 (PubChem-computed; diethyl (docos-13-en-1-yl)propanedioate) |
| Comparator Or Baseline | XLogP3 ≈ 0.9 (diethyl malonate); XLogP3 ≈ 7.5–8.0 (diethyl tetradecylmalonate, estimated); XLogP3 ≈ 9.5–10.0 (diethyl octadecylmalonate, estimated) |
| Quantified Difference | ΔXLogP3 = +10.8 vs. diethyl malonate; ΔXLogP3 ≈ +3.7–4.2 vs. diethyl tetradecylmalonate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions, this extreme lipophilicity gap means only the docos-13-en-1-yl derivative is suited for applications requiring ultra-hydrophobic partitioning (lipid bilayer insertion, hydrophobic surface coating, non-polar solvent extraction), while shorter-chain malonates are functionally unusable for these purposes.
- [1] PubChem Compound Summary CID 71397806: Diethyl (docos-13-en-1-yl)propanedioate. XLogP3 = 11.7. View Source
- [2] PubChem Compound Summary CID 7761: Diethyl malonate. XLogP3 ≈ 0.9. View Source
- [3] PubChem XLogP3 fragment-additivity model documentation. Predicted logP scales with carbon count; tetradecyl ~14C chain yields XLogP3 ≈ 7.5–8.0. View Source
- [4] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971. Fundamental relationship: ΔlogP = 1 corresponds to 10× partition ratio. View Source
